Ravoxertinib hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

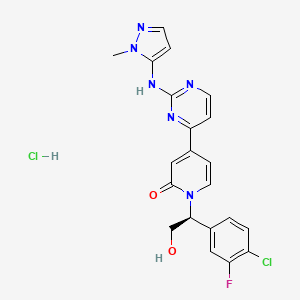

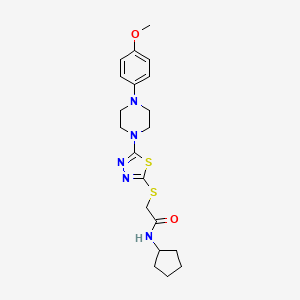

Ravoxertinib hydrochloride is an orally bioavailable and selective inhibitor for ERK kinase activity. It has IC50 values of 6.1 nM and 3.1 nM for ERK1 and ERK2, respectively . It is also known by the synonym GDC-0994 .

Molecular Structure Analysis

The molecular formula of this compound is C21H19Cl2FN6O2 . Its molecular weight is 477.32 . The IUPAC name is (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one hydrochloride .科学的研究の応用

Transdermal Delivery Optimization

Ravoxifene hydrochloride, effective in treating invasive breast cancer and osteoporosis in post-menopausal women, faces challenges with oral bioavailability. Research by (Mahmood, Taher, & Mandal, 2014) focused on developing transfersomes for transdermal delivery to improve bioavailability. This study showcased significant enhancement in drug permeation and deposition in the skin, offering a potential alternative to oral delivery.

Quality Control via HPLC Analysis

In a study by (Trontelj, Vovk, Bogataj, & Mrhar, 2005), a high-performance liquid chromatography (HPLC) method was developed for raloxifene hydrochloride detection, providing a tool for routine quality control in pharmaceutical preparations. This method demonstrated high accuracy and precision, suitable for drug content determination and dissolution studies.

Nanoemulsion Preconcentrates

Elsheikh et al. (2012) explored (Elsheikh, Elnaggar, Gohar, & Abdallah, 2012) raloxifene-loaded self-nanoemulsifying drug-delivery systems (SNEDDS) to enhance oral delivery to endocrine target organs. This study found significant enhancement in RLX uptake by endocrine organs, suggesting a potential for improved drug delivery.

Improved Dissolution and Intestinal Permeation

Komala, Janga, Jukanti, Bandari, & Vijayagopal (2015) investigated (Komala, Janga, Jukanti, Bandari, & Vijayagopal, 2015) raloxifene hydrochloride-loaded liquisolid compacts, aiming to improve its dissolution behavior and intestinal permeation. The study indicated enhanced dissolution performance and drug absorption, highlighting the utility of liquisolid systems for improving oral delivery of drugs with poor bioavailability.

Cognitive Function and Mood in Postmenopausal Women

A study by (Nickelsen, Lufkin, Riggs, Cox, & Crook, 1999) assessed raloxifene hydrochloride's effects on cognition and mood in postmenopausal women. They found no significant impact on cognitive function or mood, suggesting its safety in these aspects.

Formulation and Evaluation of SNEDDS

Gayathri, Ramana, and Rama rao (2021) developed raloxifene-loaded self-nanoemulsifying systems (Gayathri, Ramana, & Rama rao, 2021) with the aim of improving its bioavailability. The optimized formulation demonstrated significant drug release enhancement, indicating potential for better drug delivery.

Antitumor Activity Enhancement in Breast Cancer Cells

Badr-Eldin et al. (2021) focused on developing optimized RLX-loaded semisolid self-nanoemulsifying systems for breast cancer treatment (Badr-Eldin, Aldawsari, Ahmed, Alhakamy, Neamatallah, Okbazghi, & Fahmy, 2021). This study revealed significant inhibition of breast cancer cell proliferation, suggesting enhanced antitumor activity of raloxifene.

Nanostructured Lipid Carriers for Transdermal Delivery

Puro, Athawale, and Pandya (2020) investigated nanostructured lipid carriers (NLC) for transdermal delivery of raloxifene (Puro, Athawale, & Pandya, 2020). They found increased drug penetration when incorporated into nanogel, suggesting NLCs as a superior alternative for oral delivery of low bioavailable drugs like raloxifene.

作用機序

Target of Action

Ravoxertinib hydrochloride, also known as GDC-0994, is a novel small-molecule inhibitor that primarily targets Extracellular signal-regulated kinase 1 and 2 (Erk1/2) . Erk1/2 are key proteins in the MAPK/ERK pathway, which is involved in many cellular processes such as proliferation, differentiation, and cell cycle progression .

Mode of Action

This compound acts by inhibiting the activity of Erk1/2 . By doing so, it prevents the phosphorylation of Erk1/2, a process that is significantly increased in certain pathological conditions . This inhibition disrupts the MAPK/ERK signaling pathway, leading to changes in cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is crucial for transmitting signals from receptors on the cellular surface to the DNA in the nucleus. It plays a key role in the regulation of diverse cellular processes, including growth, proliferation, differentiation, and survival . By inhibiting Erk1/2, this compound disrupts this pathway, potentially affecting these cellular processes .

Pharmacokinetics

It is known that the compound is orally bioavailable . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

This compound’s inhibition of Erk1/2 has been shown to have several effects at the molecular and cellular levels. For instance, it can attenuate increases in Erk1/2 phosphorylation, improve long-term neurologic deficits, and decrease the expression of apoptosis-related and necroptosis-related factors . Moreover, it can attenuate neurobehavioral deficits, blood-brain barrier damage, and cerebral edema .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pathological environment in which the drug is used can affect its action. In a study involving a rat model of subarachnoid hemorrhage, this compound was found to improve long-term neurologic deficits . .

Safety and Hazards

特性

IUPAC Name |

1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN6O2.ClH/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14;/h2-11,18,30H,12H2,1H3,(H,24,26,27);1H/t18-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNVBUVHPAETTJ-GMUIIQOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)[C@H](CO)C4=CC(=C(C=C4)Cl)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2823894.png)

![N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2823900.png)

![2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl acetate](/img/structure/B2823902.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2823905.png)

![Methyl 4-((9-isopropyl-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2823914.png)